(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) is a chemical compound with the molecular formula C39H68O2Sn2. It is known for its unique structure, which includes two tributylstannane groups connected by an isopropylidene bridge through p-phenyleneoxy linkages. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) typically involves the reaction of bisphenol A with tributyltin chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) depend on the type of reaction. For example, oxidation reactions yield stannic derivatives, while substitution reactions can produce a variety of functionalized tin compounds.
Wissenschaftliche Forschungsanwendungen
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) involves its interaction with molecular targets through its tin-containing groups. These interactions can lead to the formation of complexes with biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(tributyltin) oxide
- Tributyltin acetate
- Tributyltin fluoride
- Tributyl (methacryloyloxy)stannane
- Tributyl (oleoyloxy)stannane
Uniqueness
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) is unique due to its specific structure, which includes an isopropylidene bridge and p-phenyleneoxy linkages. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
24291-51-8 |
---|---|
Molekularformel |
C39H68O2Sn2 |
Molekulargewicht |
806.4 g/mol |
IUPAC-Name |
tributyl-[4-[2-(4-tributylstannyloxyphenyl)propan-2-yl]phenoxy]stannane |
InChI |
InChI=1S/C15H16O2.6C4H9.2Sn/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;6*1-3-4-2;;/h3-10,16-17H,1-2H3;6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
TUEGQGMTVUFBHZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.